Antrafenine-d8 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sorafenib's Mechanisms and Resistance in Cancer Treatment
Bioenergetic Propensity and Sorafenib Resistance : Research has identified the bioenergetic propensity of cancer cells as a potential biomarker for sorafenib sensitivity in hepatocellular carcinoma (HCC). Activation of oxidative phosphorylation (OXPHOS) by pyruvate dehydrogenase kinase (PDK) inhibitors was shown to overcome sorafenib resistance, suggesting a strategy for enhancing drug efficacy in HCC treatment (Shen et al., 2012).
Immunotherapy and Sorafenib in HCC : The combination of CXCR4 inhibition and sorafenib treatment in mouse models of hepatocellular carcinoma was found to inhibit tumor growth and reduce lung metastasis, pointing towards the effectiveness of combining immunotherapy with sorafenib to overcome resistance mechanisms and improve survival (Chen et al., 2015).
Autophagy and ER Stress in Sorafenib Treatment : Studies have highlighted the role of autophagy and endoplasmic reticulum (ER) stress in the therapeutic action of sorafenib. Targeting autophagy was suggested to enhance the lethality of sorafenib for hepatocellular carcinoma via ER stress-related apoptosis, indicating a potential approach to improve sorafenib's anticancer efficacy (Shi et al., 2011).
Wirkmechanismus
Target of Action
Antrafenine-d8 Dihydrochloride primarily targets two unique cyclooxygenases in mammals: the constitutive cyclooxygenase (COX-1) and the inducible cyclooxygenase (COX-2) . COX-1 synthesizes prostaglandins necessary for normal gastrointestinal and renal function, while COX-2 generates prostaglandins involved in inflammation .
Mode of Action
The compound’s interaction with its targets involves the inhibition of cyclooxygenase activity . This inhibition is believed to be associated with its anti-inflammatory effect . Specifically, the inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while the inhibition of COX-2 provides anti-inflammatory activity .
Biochemical Pathways
The affected biochemical pathway is the prostaglandin synthesis pathway . By inhibiting the activity of COX-1 and COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .
Biochemische Analyse
Biochemical Properties
Antrafenine-d8 Dihydrochloride interacts with various enzymes and proteins in the body. It is believed to be associated with the inhibition of cyclooxygenase activity . Two unique cyclooxygenases have been described in mammals: COX-1 and COX-2 . COX-1 synthesizes prostaglandins necessary for normal gastrointestinal and renal function, while COX-2 generates prostaglandins involved in inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of prostaglandins, which play a key role in inflammation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This can lead to changes in gene expression and cellular responses.
Metabolic Pathways
This compound is involved in certain metabolic pathways, particularly those involving the synthesis of prostaglandins
Eigenschaften
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGKKGAFZIVBJ-DHNBGMNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.